2,2-Dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde

Beschreibung

Systematic Nomenclature and Structural Identification

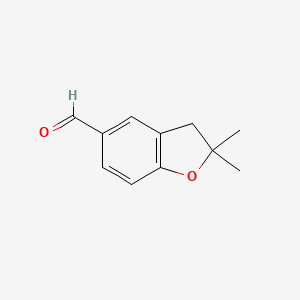

2,2-Dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde is a heterocyclic organic compound belonging to the benzofuran family. Its systematic IUPAC name derives from the bicyclic benzofuran core, which consists of a benzene ring fused to a 2,3-dihydrofuran moiety. The substituents are assigned numerical positions based on standard heterocyclic nomenclature rules:

- 2,2-Dimethyl : Two methyl groups at position 2 of the dihydrofuran ring.

- 5-Carbaldehyde : An aldehyde functional group at position 5 on the benzene ring.

The molecular formula is C₁₁H₁₂O₂ , with a molecular weight of 176.21 g/mol . Key structural features include a saturated oxygen-containing furan ring fused to an aromatic benzene ring, with substituents altering electronic and steric properties (Figure 1).

Table 1: Key Identifiers and Synonyms

The compound’s planar aromatic system and electron-withdrawing aldehyde group make it a versatile intermediate in synthetic organic chemistry.

Historical Development in Heterocyclic Chemistry

Benzofuran derivatives have been studied since the 19th century, with the parent compound benzofuran first isolated from coal tar in 1870. The development of dihydrobenzofuran derivatives, including 2,2-dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde, emerged as synthetic methodologies advanced in the mid-20th century. Key milestones include:

- Early Heterocyclic Synthesis : The Perkin rearrangement and dehydrogenation of phenolic compounds laid the groundwork for benzofuran synthesis.

- Modern Catalytic Methods : Transition-metal-catalyzed cyclization reactions (e.g., rhodium-mediated C–H activation) enabled precise functionalization of the benzofuran core.

- Structural Elucidation : Advances in spectroscopic techniques (NMR, IR) clarified the stereoelectronic effects of substituents on dihydrobenzofuran reactivity.

Table 2: Evolution of Benzofuran Derivatives

| Era | Key Advances | Impact on Target Compound |

|---|---|---|

| 1870–1950 | Isolation of benzofuran from natural sources | Foundation for understanding fused-ring systems |

| 1960–2000 | Development of cyclization protocols | Enabled synthesis of dihydro derivatives |

| 2000–Present | Catalytic asymmetric functionalization | Improved access to enantiomerically pure forms |

The compound’s synthetic utility is underscored by its role in constructing pharmacophores and agrochemicals, reflecting broader trends in heterocyclic chemistry.

Eigenschaften

IUPAC Name |

2,2-dimethyl-3H-1-benzofuran-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-11(2)6-9-5-8(7-12)3-4-10(9)13-11/h3-5,7H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUTPTZWADKNRNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C=CC(=C2)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40625034 | |

| Record name | 2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38002-92-5 | |

| Record name | 2,3-Dihydro-2,2-dimethyl-5-benzofurancarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38002-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities.

Mode of Action

Benzofuran derivatives have been found to interact with various targets, leading to changes in cellular processes. For instance, some benzofuran derivatives have been found to have significant cell growth inhibitory effects on different types of cancer cells.

Biochemical Pathways

Benzofuran compounds are known to interact with various biochemical pathways, leading to downstream effects such as inhibition of cell growth.

Biochemische Analyse

Biochemical Properties

2,2-Dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with oxidoreductases, which are enzymes involved in oxidation-reduction reactions. The nature of these interactions often involves the aldehyde group of the compound forming covalent bonds with the active sites of the enzymes, thereby modulating their activity .

Cellular Effects

The effects of 2,2-Dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism .

Molecular Mechanism

At the molecular level, 2,2-Dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their conformation and activity. This binding can result in either inhibition or activation of the target molecules. For instance, the compound can inhibit the activity of certain kinases by binding to their active sites, thereby preventing phosphorylation events that are critical for signal transduction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2-Dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of 2,2-Dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing certain metabolic pathways. At high doses, it can be toxic, leading to adverse effects such as liver damage and oxidative stress. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with significant changes occurring only above certain concentration levels .

Metabolic Pathways

2,2-Dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are involved in the metabolism of various xenobiotics. These interactions can lead to changes in metabolic flux and alterations in metabolite levels, affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 2,2-Dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde is transported and distributed through specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The compound’s distribution can influence its activity and effectiveness, with higher concentrations in target tissues leading to more pronounced effects .

Subcellular Localization

The subcellular localization of 2,2-Dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde is critical for its activity. The compound is often directed to specific compartments or organelles within the cell, such as the mitochondria or the endoplasmic reticulum. This targeting is mediated by specific signals or post-translational modifications that guide the compound to its site of action. The localization can affect the compound’s function, with different effects observed depending on its cellular location .

Biologische Aktivität

2,2-Dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and detailed analyses of its biological properties.

Chemical Structure and Properties

The molecular formula of 2,2-Dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde is C11H12O2. Its structure features a benzofuran ring system with a carbaldehyde functional group, which is crucial for its biological activity.

1. Anticancer Activity

Research indicates that benzofuran derivatives, including 2,2-Dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde, exhibit significant anticancer properties. The compound has been shown to inhibit the growth of various cancer cell lines through mechanisms that involve the modulation of key signaling pathways.

Case Study:

A study evaluated the IC50 values of various derivatives against cancer cell lines. The results showed that certain modifications to the benzofuran structure enhanced its inhibitory effects on cancer cell proliferation:

| Compound | IC50 (μM) | Cell Line Tested |

|---|---|---|

| 2a | 3.0 | A549 (Lung) |

| 3a | 2.6 | MCF7 (Breast) |

| 5j | 0.6 | HeLa (Cervical) |

| 5k | 0.5 | PC3 (Prostate) |

These findings suggest that structural variations can significantly impact the anticancer efficacy of benzofuran derivatives .

2. Antimicrobial Activity

The compound has also demonstrated promising antimicrobial properties against a range of bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Research Findings:

A synthesis of new derivatives based on the parent compound revealed enhanced antimicrobial activity compared to traditional antibiotics:

| Derivative | Minimum Inhibitory Concentration (MIC) |

|---|---|

| 2,3-Dihydrobenzofuran-5-acetic acid | 8 μg/mL |

| 2-(4-Methylphenyl)-2,3-dihydrobenzofuran-5-carbaldehyde | 16 μg/mL |

These results indicate the potential for developing new antimicrobial agents based on the benzofuran scaffold .

The biological activity of 2,2-Dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde is attributed to its ability to interact with specific molecular targets within cells:

- Anticancer Mechanism: The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.

- Antimicrobial Mechanism: Its action against bacteria may involve disrupting cell membrane integrity and inhibiting essential metabolic pathways.

Wissenschaftliche Forschungsanwendungen

2,2-Dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde is an organic compound with the molecular formula . It features a benzofuran ring substituted with a dimethyl group and an aldehyde functional group. Benzofuran compounds, including 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde, possess biological activities such as antitumor, antibacterial, anti-oxidative, and anti-viral properties, making them of interest to chemical and pharmaceutical researchers .

Scientific Research Applications

2,2-Dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde and its derivatives have a range of applications in scientific research:

- Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules. It can be used as a building block in the synthesis of various industrial products. Also utilized in the synthesis of complex organic molecules and pharmaceuticals.

- Medicinal Chemistry: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.

- Antimicrobial Activity: Research indicates that compounds within the benzofuran class exhibit significant antimicrobial properties, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.

- Anticancer Properties: In vivo studies have shown that derivatives of benzofuran compounds can selectively inhibit cancer cell growth, demonstrating selective cytotoxicity towards rapidly dividing cancer cells while sparing normal fibroblast cells.

2,2-Dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde has garnered attention in medicinal chemistry and organic synthesis due to its structural characteristics and potential biological activities.

Antimicrobial Activity

<table> <tr> <th>Bacterial Strain</th> <th>MIC (µg/mL)</th> </tr> <tr> <td>*Staphylococcus aureus*</td> <td>12.5</td> </tr> <tr> <td>*Escherichia coli*</td> <td>15.0</td> </tr> <tr> <td>*Bacillus subtilis*</td> <td>10.0</td> </tr> </table>These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Properties

<table> <tr> <th>Cell Lines Tested</th> <td>A549 (lung cancer), MDA-MB-231 (breast cancer)</td> </tr> <tr> <th>Results</th> <td>The compound demonstrated selective cytotoxicity towards rapidly dividing cancer cells while sparing normal fibroblast cells.</td> </tr> </table>This selectivity indicates a potential mechanism for targeting cancer cells without affecting healthy tissues.

The mechanism by which 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde exerts its biological effects involves interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and survival pathways.

- Receptor Modulation : It has been suggested that the benzofuran moiety can interact with cannabinoid receptors (CB₂), which are implicated in pain modulation and inflammation.

- Reactive Oxygen Species (ROS) Production : Some studies suggest that the compound may induce oxidative stress in cancer cells, leading to apoptosis.

Benzofuran Derivatives as Anticancer Agents

Vorbereitungsmethoden

Preparation via Methallyl Ether of 5-Chloro-2-hydroxybenzoic Acid Derivatives

This method is described in Korean patent KR100193973B1 and US5177244A, focusing on preparing intermediates closely related to 2,2-dimethyl-2,3-dihydrobenzofuran derivatives.

- Etherification: 5-chloro-2-hydroxybenzoic acid is reacted with methallyl chloride in the presence of potassium carbonate in dimethylformamide (DMF) at 60 °C to form 5-chloro-2-[(2-methyl-2-propenyl)oxy]benzoic acid esters.

- Cyclization: The methallyl ether intermediate is heated (e.g., refluxed in 90% formic acid overnight) to induce cyclization, forming the dihydrobenzofuran ring system.

- Workup: The reaction mixture is partitioned between ethyl acetate and water, followed by sequential washing with sodium bicarbonate and sodium chloride solutions, drying over magnesium sulfate, filtration, and concentration to isolate the intermediate as a yellow oil or solid.

Reaction conditions and yields:

| Step | Reagents/Conditions | Yield/Notes |

|---|---|---|

| Etherification | 5-chloro-2-hydroxybenzoic acid, K2CO3, DMF, 60 °C | Intermediate isolated as yellow oil (3.0 g) with some DMF residue |

| Cyclization | 90% formic acid, reflux overnight | Intermediate isolated as solid (4.11 g) after acidification and filtration |

This method provides a robust route to benzofuran intermediates with good control over substitution patterns.

Preparation via 2-Hydroxyacetophenone and Methallyl Halide

Described in US3419579A, this method involves a multi-step sequence:

- Step (a): Reaction of 2-hydroxyacetophenone with methallyl halide in the presence of an acid acceptor to form 2-acetylphenyl methallyl ether.

- Step (b): Rearrangement and cyclization of the ether to yield 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran. This can be done in one or two steps, often by heating with an acid catalyst or by thermal treatment.

- Step (c): Oxidation of the acetyl group to an acetoxy group using peracetic acid in acetic acid at room temperature over several days.

- Step (d): Hydrolysis of the acetoxy group to yield 2,3-dihydro-2,2-dimethyl-7-benzofuranol.

Though this patent focuses on the 7-substituted analog, the methodology is adaptable for preparing 5-substituted derivatives such as 2,2-dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde by appropriate choice of starting materials.

| Step | Conditions | Yield/Characterization |

|---|---|---|

| Ether formation | 2-hydroxyacetophenone + methallyl halide, reflux in aqueous alkali | High yield, pure Z-acetylphenyl methallyl ether |

| Cyclization | Heating with MgCl2 at 190-200 °C for 5 h | 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran, m.p. 44-45 °C |

| Oxidation | Peracetic acid in acetic acid, room temp, 3 days | 87% conversion to acetoxybenzofuran |

| Hydrolysis | Hydrolysis of acetoxy group | Final benzofuranol product |

This sequence is notable for its high overall yields and use of relatively inexpensive starting materials.

Comparative Summary of Preparation Methods

| Feature | Method via 5-Chloro-2-hydroxybenzoic Acid | Method via 2-Hydroxyacetophenone and Methallyl Halide |

|---|---|---|

| Starting materials | 5-chloro-2-hydroxybenzoic acid derivatives | 2-hydroxyacetophenone |

| Key intermediate | Methallyl ether ester | 2-acetylphenyl methallyl ether |

| Cyclization conditions | Reflux in 90% formic acid overnight | Heating with acid catalyst or MgCl2 at 190-200 °C |

| Oxidation step | Not explicitly detailed for aldehyde formation | Peracetic acid oxidation to acetoxy derivative |

| Hydrolysis step | Acidification and filtration | Hydrolysis of acetoxy group to benzofuranol |

| Typical yields | Moderate to good (3-4 g scale) | High yields, scalable (100+ g scale reported) |

| Purification | Extraction, washing, drying, concentration | Distillation, recrystallization, chromatography |

Research Findings and Analytical Data

- NMR Analysis: Proton NMR spectra confirm the formation of the dihydrobenzofuran ring and substitution pattern. For example, characteristic singlets for methyl groups at the 2-position and aromatic proton shifts are observed.

- Melting Points: Intermediates and final products show consistent melting points (e.g., 44-45 °C for acetylbenzofuran intermediate).

- Purity: Chromatographic and spectroscopic analyses indicate high purity of the synthesized compounds.

- Reaction Monitoring: Gas chromatography and NMR are used to monitor conversion rates, especially during oxidation steps.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2-dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or palladium-catalyzed cross-coupling, leveraging dihydrobenzofuran cores as precursors. For example, analogous dihydrobenzofuran derivatives (e.g., 5-methoxy-2-phenyl-2,3-dihydrobenzofuran) are synthesized using hexafluoropropan-2-ol as a solvent and DDQ as an oxidant under mild conditions . Key variables include solvent polarity (to stabilize intermediates), temperature (20–25°C for minimizing side reactions), and catalyst loading (0.5–2 mol% for Pd-based systems). Yield optimization requires monitoring by TLC or HPLC, with purification via column chromatography (silica gel, hexane/ethyl acetate gradients).

Q. How can spectroscopic techniques (NMR, IR, HRMS) confirm the structure of 2,2-dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde?

- Methodological Answer :

- ¹H NMR : The aldehyde proton appears as a singlet near δ 9.8–10.2 ppm. The dihydrobenzofuran core shows characteristic signals for methyl groups (δ 1.4–1.6 ppm, singlet) and aromatic protons (δ 6.8–7.5 ppm, coupling patterns dependent on substitution) .

- ¹³C NMR : The carbonyl carbon (C=O) resonates at δ 190–200 ppm, while quaternary carbons in the dihydrofuran ring appear at δ 80–90 ppm .

- HRMS : Exact mass analysis confirms the molecular formula (e.g., C₁₁H₁₂O₂ requires [M+H]⁺ = 187.0865).

- IR : Strong absorption at ~1700 cm⁻¹ confirms the aldehyde C=O stretch .

Q. What are the key challenges in purifying 2,2-dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde, and how are they addressed?

- Methodological Answer : Challenges include low volatility (limiting distillation) and sensitivity to oxidation. Solutions:

- Use inert atmospheres (N₂/Ar) during purification.

- Employ flash chromatography with silica gel modified with 1–5% triethylamine to suppress adsorption of polar impurities.

- Recrystallization from ethanol/water mixtures (1:1 v/v) at low temperatures (0–4°C) improves crystal purity .

Advanced Research Questions

Q. How do electronic effects of substituents on the dihydrobenzofuran core influence the reactivity of the aldehyde group?

- Methodological Answer : Electron-donating groups (e.g., methyl at C2/C3) deactivate the aldehyde toward nucleophilic attack, while electron-withdrawing groups (e.g., bromo at C5) enhance electrophilicity. Computational studies (DFT at B3LYP/6-31G*) can map frontier molecular orbitals to predict reactivity. For example, LUMO localization on the aldehyde correlates with susceptibility to Grignard additions or condensations . Experimental validation involves kinetic studies under varying electronic environments (e.g., comparing reaction rates with 5-bromo vs. 5-methoxy analogs) .

Q. What strategies resolve contradictions in reported catalytic efficiencies for dihydrobenzofuran functionalization?

- Methodological Answer : Discrepancies often arise from solvent effects or catalyst preactivation. Systematic approaches:

- Solvent Screening : Compare polar aprotic (DMF, DMSO) vs. nonpolar (toluene) solvents using a standardized catalyst (e.g., Pd(OAc)₂).

- Preactivation Protocols : Pre-treat catalysts with ligands (e.g., XPhos) to ensure consistent active species.

- Control Experiments : Quantify trace moisture (via Karl Fischer titration) or oxygen (using GC-MS headspace analysis) to identify deactivation pathways .

Q. How can computational modeling guide the design of 2,2-dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde derivatives for targeted bioactivity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to screen derivatives against enzymes (e.g., cytochrome P450) based on aldehyde interactions.

- QSAR Models : Correlate substituent parameters (Hammett σ, logP) with bioactivity data from analogs (e.g., 5-hydroxymethylfuran-2-carbaldehyde ).

- MD Simulations : Assess stability of Schiff base adducts (formed with lysine residues) over 100-ns trajectories in explicit solvent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.